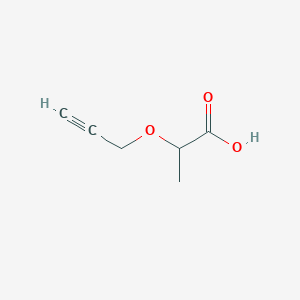

2-(Prop-2-yn-1-yloxy)propanoic acid

Description

2-(Prop-2-yn-1-yloxy)propanoic acid is a propanoic acid derivative featuring a propargyl ether substituent (-O-CH₂-C≡CH) at the second carbon of the carboxylic acid backbone. For instance, structurally related compounds, such as 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, have been synthesized as intermediates for bioactive molecules like isocoumarins, which exhibit antimicrobial and immunomodulatory properties .

Properties

IUPAC Name |

2-prop-2-ynoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-4-9-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOPQMMSXAFJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134126-59-3 | |

| Record name | 2-(prop-2-yn-1-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₈O₃

- SMILES Notation : CC(C(=O)O)OCC#C

- InChI Key : ASOPQMMSXAFJQU-UHFFFAOYSA-N

The compound features an acetylenic group which enhances its reactivity, making it suitable for various synthetic applications.

Chemistry

2-(Prop-2-yn-1-yloxy)propanoic acid is utilized as a building block in organic synthesis. Its alkyne functionality allows for the formation of more complex molecules through reactions such as:

- Alkyne Metathesis : This reaction can generate new alkyne compounds, expanding the library of available materials for further research.

- Click Chemistry : The compound can participate in azide-alkyne cycloaddition reactions, which are pivotal in bioconjugation and materials science.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, indicating that it may induce apoptosis in specific types of cancer cells.

Medicine

The unique structural features of this compound position it as a potential drug candidate:

- Drug Development : Its ability to interact with biological targets suggests that it could be modified to enhance therapeutic efficacy. Studies are ongoing to evaluate its pharmacokinetics and toxicity profiles.

Materials Science

The compound is also being explored for its applications in the development of novel materials:

- Polymer Chemistry : It can serve as a monomer in the synthesis of polymers with specific functionalities due to its reactive alkyne group.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Antimicrobial Agents | Potential new antibiotics |

| Cancer Therapeutics | Inducing apoptosis in cancer cells |

| Polymer Production | Monomer for functional polymers |

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for further development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Research conducted at a leading university focused on the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a 40% decrease in cell proliferation after 48 hours, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 2-(Prop-2-yn-1-yloxy)propanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(Prop-2-yn-1-yloxy)propanoic acid with structurally related propanoic acid derivatives:

Biological Activity

2-(Prop-2-yn-1-yloxy)propanoic acid, also known as propargyl propanoic acid, is an organic compound characterized by its unique alkyne functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The presence of the alkyne moiety suggests that it may exhibit significant reactivity and biological properties, making it a valuable subject for research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈O₃, with a molecular weight of approximately 128.13 g/mol. Its structure features a propanoic acid backbone with an alkyne substituent, which enhances its chemical reactivity. The compound is typically synthesized through various organic reactions involving alkyne chemistry, highlighting its versatility as a building block in organic synthesis .

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have been tested against various cancer cell lines, including prostate (PC3) and skin (A375) cancer cells. In one study, compounds derived from similar structures exhibited IC50 values ranging from 21.86 to 75.05 μg/mL against these cancer cell lines . This indicates that modifications to the alkyne group can enhance anticancer activity.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with compounds containing the propargyl group. For example, S-Propargylcysteine, a structural analog of this compound, has demonstrated significant anti-inflammatory effects by inhibiting inflammatory cytokines and reducing calcium accumulation in cells . This suggests that similar mechanisms may be at play for this compound.

Case Studies

Several case studies have provided insights into the biological effects of this compound and its derivatives:

- Anticancer Efficacy : A study evaluated various derivatives against prostate cancer cells, showing that compounds with similar structures to this compound had varying degrees of cytotoxicity. The most effective derivatives had IC50 values significantly lower than standard chemotherapy agents like cisplatin .

- Neuroprotective Effects : Research on S-Propargylcysteine has indicated neuroprotective properties, suggesting potential applications for compounds like this compound in neurodegenerative diseases .

Data Tables

| Compound | Molecular Formula | IC50 (μg/mL) | Biological Activity |

|---|---|---|---|

| Cisplatin | C₁₈H₁₁Cl₂N₄O₄S | 30.11 | Standard chemotherapy |

| Compound A | C₆H₈O₃ | 40.46 | Anticancer |

| Compound B | C₆H₈O₃ | 45.00 | Anticancer |

| Compound C | C₆H₈O₃ | 75.05 | Anticancer |

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne in the propargyl ether group undergoes oxidation under acidic or neutral conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in dilute sulfuric acid.

-

Product : 2-(Carboxymethoxy)propanoic acid (oxidation of the alkyne to a carboxylic acid).

-

Mechanism : The triple bond is cleaved to form a carboxylate intermediate, which protonates to yield the final product.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | 2-(Carboxymethoxy)propanoic acid | ~75 |

Reduction Reactions

The acetylenic bond is susceptible to catalytic hydrogenation:

-

Reagents : H₂ gas over palladium-on-carbon (Pd/C).

-

Product : 2-(Propyloxy)propanoic acid (saturated ether derivative).

-

Conditions : Room temperature, 1 atm H₂, ethanol solvent.

| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), 5% Pd/C, EtOH | 2-(Propyloxy)propanoic acid | >90% |

Click Chemistry (Azide-Alkyne Cycloaddition)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Reagents : Sodium azide, CuSO₄, sodium ascorbate.

-

Product : 1,4-Disubstituted 1,2,3-triazole derivative.

-

Applications : Bioconjugation and polymer chemistry.

| Reaction Type | Reagents/Conditions | Major Product | Catalyst Efficiency | Reference |

|---|---|---|---|---|

| CuAAC | NaN₃, CuSO₄, sodium ascorbate, RT | Triazole-linked conjugate | >95% |

Esterification

The carboxylic acid group reacts with alcohols to form esters:

-

Reagents : Methanol, sulfuric acid (H₂SO₄).

-

Product : Methyl 2-(prop-2-yn-1-yloxy)propanoate.

-

Conditions : Reflux for 6–8 hours.

| Reaction Type | Reagents/Conditions | Major Product | Conversion (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, 80°C, 6h | Methyl 2-(prop-2-yn-1-yloxy)propanoate | ~85 |

Ether Cleavage

The propargyl ether bond can be cleaved under acidic conditions:

-

Reagents : Hydroiodic acid (HI).

-

Products : Propargyl alcohol (HC≡C-CH₂OH) and iodinated propanoic acid derivative.

-

Mechanism : Nucleophilic substitution at the ether oxygen.

| Reaction Type | Reagents/Conditions | Major Products | Side Products | Reference |

|---|---|---|---|---|

| Acidic cleavage | HI (48%), 100°C, 12h | Propargyl alcohol, 2-Iodopropanoic acid | Trace decomposition |

Acid-Base Reactions

The carboxylic acid group undergoes neutralization with bases:

-

Reagents : Sodium hydroxide (NaOH).

-

Product : Sodium 2-(prop-2-yn-1-yloxy)propanoate.

Decarboxylation

Under thermal conditions, decarboxylation may occur:

-

Conditions : 200°C, inert atmosphere.

-

Product : Prop-2-yn-1-yloxyacetone (ketone derivative).

-

Note : Requires stabilizing groups for efficient CO₂ loss.

Q & A

Q. What are the recommended synthetic routes for 2-(Prop-2-yn-1-yloxy)propanoic acid, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via Williamson Ether Synthesis , involving the reaction of a propanoic acid derivative with propargyl bromide in the presence of a base like potassium carbonate. Optimization includes adjusting solvent polarity (e.g., using DMF for better solubility) and controlling reaction temperature (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for yield improvement .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the alkyne proton (~2.5 ppm) and ether linkage.

- IR Spectroscopy : Detects the carboxylic acid O–H stretch (~2500–3000 cm) and alkyne C≡C stretch (~2100 cm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns. For crystallographic confirmation, X-ray diffraction using programs like SHELXL or WinGX ensures structural accuracy .

Q. How should researchers handle discrepancies in melting point or solubility data reported in literature?

Contradictions often arise from impurities or polymorphic forms. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize purity via HPLC or differential scanning calorimetry (DSC). Cross-validate solubility in standardized solvents (e.g., DMSO, water) at 25°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Hybrid functionals like B3LYP (with exact exchange terms) accurately model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and reaction pathways. Basis sets such as 6-311++G(d,p) are recommended. Compare computational results with experimental UV-Vis or cyclic voltammetry data to validate predictions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Purity Assessment : Use LC-MS to rule out degradants or synthetic byproducts.

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and incubation times.

- Structure-Activity Relationship (SAR) : Modify the alkyne or carboxylic acid groups to isolate bioactive moieties .

Q. How can researchers leverage the alkyne moiety for targeted functionalization in drug discovery?

The propynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to conjugate the compound with biomolecules or fluorescent tags. This facilitates pharmacokinetic studies or receptor-binding assays. Optimize reaction pH (7–9) and copper catalyst concentration (1–5 mol%) for minimal side reactivity .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in the lab?

- Engineering Controls : Use fume hoods for synthesis and handling.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeation risks.

- Storage : Keep in airtight containers at 4°C, away from oxidizers and heat sources. Monitor for moisture ingress .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C and analyze degradation via HPLC.

- Serum Stability : Mix with fetal bovine serum (10% v/v) and monitor hydrolysis over 24 hours.

- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Use nonlinear regression models (e.g., Hill equation) to calculate IC/EC values. Apply ANOVA for multi-group comparisons and report confidence intervals (95%). Tools like GraphPad Prism or R (drc package) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.